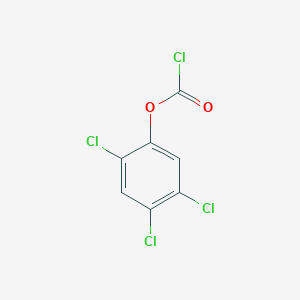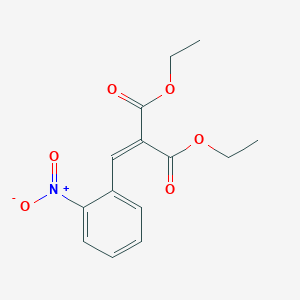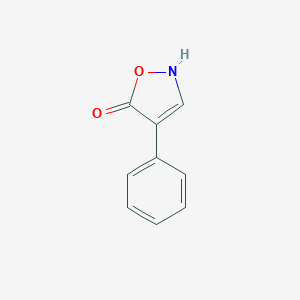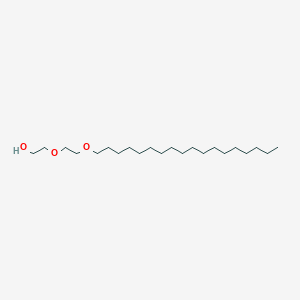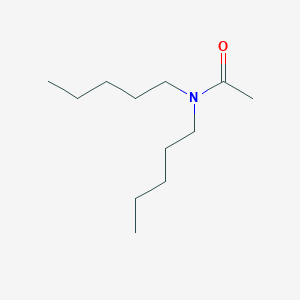![molecular formula C7H15ClN2 B096173 Dihydrochlorure de 8-méthyl-3,8-diazabicyclo[3.2.1]octane CAS No. 17783-50-5](/img/structure/B96173.png)
Dihydrochlorure de 8-méthyl-3,8-diazabicyclo[3.2.1]octane
Vue d'ensemble
Description
8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C7H15ClN2 and its molecular weight is 162.66 g/mol. The purity is usually 95%.
The exact mass of the compound 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 149518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse des alcaloïdes tropaniques
L'échafaudage 8-azabicyclo[3.2.1]octane, qui est une partie centrale de la structure du Dihydrochlorure de 8-méthyl-3,8-diazabicyclo[3.2.1]octane, est également au cœur de la famille des alcaloïdes tropaniques . Ces alcaloïdes présentent un large éventail d'activités biologiques intéressantes . La recherche axée sur la préparation de cette structure de base de manière stéréosélective a attiré l'attention de nombreux groupes de recherche dans le monde entier .
Activité nématicide
Les composés dérivés du this compound ont montré une activité nématicide prometteuse . Par exemple, la 3-(tert-butylimino)-5-chloro-2-(8-méthyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one a montré un bon taux létal (75 %) contre les nématodes du bois de pin B. xylophilus . Un autre composé, la 3-[(4-méthoxyphényl)imino]-2-(8-méthyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one, a montré des activités inhibitrices contre les nématodes à galles M. incognita .
Influence des neurotransmetteurs
La sérotonine (5-hydroxytryptamine, 5-HT) est un neurotransmetteur monoamine important qui existe largement à la fois chez les vertébrés et les invertébrés . On le trouve dans les systèmes nerveux central, digestif et reproducteur des nématodes et il influence divers comportements biologiques comme l'alimentation, le mouvement et la reproduction . Les composés dérivés du this compound, qui sont des ligands classiques des récepteurs 5-HT chez les mammifères, présentent une certaine activité nématicide .
Safety and Hazards
Orientations Futures
As for future directions, the 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many researchers . This suggests that 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride could potentially be used in the synthesis of new tropane alkaloids with interesting biological activities.
Mécanisme D'action
Target of Action
The compound’s structure is similar to that of tropane alkaloids , which are known to interact with various neurotransmitter receptors in the nervous system.
Mode of Action
Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner, potentially influencing neurotransmitter activity.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and overall pharmacokinetic profile.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride can be achieved via a three-step reaction pathway involving the condensation of 1,5-diaminopentane with cyclopentanone, followed by cyclization and quaternization reactions.", "Starting Materials": ["1,5-diaminopentane", "cyclopentanone", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether"], "Reaction": [ "Step 1: Condensation of 1,5-diaminopentane with cyclopentanone in methanol using hydrochloric acid as a catalyst to form 5-(cyclopentylamino)pentan-2-one", "Step 2: Cyclization of 5-(cyclopentylamino)pentan-2-one with sodium hydroxide in methanol to form 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one", "Step 3: Quaternization of 8-Methyl-3,8-diazabicyclo[3.2.1]octan-2-one with hydrochloric acid in diethyl ether to form 8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride" ] } | |
Numéro CAS |
17783-50-5 |
Formule moléculaire |
C7H15ClN2 |
Poids moléculaire |
162.66 g/mol |
Nom IUPAC |
8-methyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C7H14N2.ClH/c1-9-6-2-3-7(9)5-8-4-6;/h6-8H,2-5H2,1H3;1H |
Clé InChI |
RQAHQTGRZQIGEC-UHFFFAOYSA-N |
SMILES |
CN1C2CCC1CNC2.Cl |
SMILES canonique |
CN1C2CCC1CNC2.Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


